

# Application Note: Quantitative Determination of Tenacissoside G in Plasma using UPLC-MS/MS

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## Compound of Interest

Compound Name: *Tenacissoside G*

Cat. No.: *B10814420*

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## Introduction

**Tenacissoside G** is a key active component isolated from the traditional medicinal plant *Marsdenia tenacissima*. For pharmacokinetic studies and toxicological assessments, a reliable and sensitive bioanalytical method for the quantification of **Tenacissoside G** in biological matrices is essential. This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of **Tenacissoside G** in plasma. The method is demonstrated to be simple, rapid, and suitable for pharmacokinetic research.

## Experimental

### Instrumentation and Software

- UPLC System: Waters ACQUITY UPLC H-Class PLUS
- Mass Spectrometer: AB SCIEX 6500 QTRAP
- Data Acquisition and Processing: Analyst® Software

## Materials and Reagents

- **Tenacissoside G** reference standard
- Astragaloside IV (Internal Standard, IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (HPLC grade)
- Ethyl acetate (Analytical grade)
- Ultrapure water

## Sample Preparation

A liquid-liquid extraction (LLE) method was employed for the extraction of **Tenacissoside G** from plasma samples.<sup>[1][2][3][4]</sup> To 100  $\mu\text{L}$  of plasma, 10  $\mu\text{L}$  of the internal standard solution (Astragaloside IV, 1.0  $\mu\text{g}/\text{mL}$ ) and 1.0 mL of ethyl acetate were added.<sup>[1]</sup> The mixture was vortexed for 1.0 minute and then centrifuged at 13,000 rpm for 5 minutes at 4°C. The organic layer was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100  $\mu\text{L}$  of methanol, vortexed, and centrifuged at 13,000 rpm for 5 minutes. A 2  $\mu\text{L}$  aliquot of the supernatant was injected into the UPLC-MS/MS system for analysis.

## UPLC-MS/MS Conditions

A UPLC HSS T3 column (50 mm  $\times$  2.1 mm, 1.8  $\mu\text{m}$ ) was used for chromatographic separation. The mobile phase consisted of a gradient of acetonitrile and water containing 0.1% formic acid, at a flow rate of 0.4 mL/min. The mass spectrometer was operated in positive ion electrospray (ESI) mode, and quantitation was performed using multiple reaction monitoring (MRM).

## Method Validation

The method was validated for linearity, precision, accuracy, recovery, matrix effect, and stability, meeting the requirements for bioanalytical method validation.

## Protocols

### 1. Preparation of Stock and Working Solutions

- Stock Solution (1 mg/mL): Accurately weigh and dissolve **Tenacissoside G** and Astragaloside IV (IS) in methanol to prepare individual stock solutions.
- Working Solutions: Prepare serial dilutions of the **Tenacissoside G** stock solution with methanol to obtain working solutions for calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution with methanol to a concentration of 1.0 µg/mL.

### 2. Preparation of Calibration Standards and Quality Control Samples

- Add the appropriate amount of **Tenacissoside G** working solution to blank plasma to prepare calibration standards at concentrations of 5, 10, 20, 50, 100, 200, 500, 1000, and 2000 ng/mL.
- Prepare QC samples at three concentration levels: low (8 ng/mL), medium (180 ng/mL), and high (1800 ng/mL) in the same manner.

### 3. Plasma Sample Extraction Protocol

- Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the internal standard working solution (Astragaloside IV, 1.0 µg/mL).
- Add 1.0 mL of ethyl acetate.
- Vortex mix for 1.0 minute.
- Centrifuge at 13,000 rpm for 5 minutes at 4°C.
- Carefully transfer the upper organic layer to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100  $\mu$ L of methanol.
- Vortex for 30 seconds.
- Centrifuge at 13,000 rpm for 5 minutes.
- Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

#### 4. UPLC-MS/MS Analysis

- Set up the UPLC and MS/MS systems with the parameters detailed in the UPLC-MS/MS Conditions section.
- Inject 2  $\mu$ L of the prepared sample into the system.
- Acquire and process the data using the appropriate software.

## Quantitative Data Summary

Table 1: Linearity of **Tenacissoside G** in Plasma

Analyte	Linear Range (ng/mL)	Correlation Coefficient (r)
Tenacissoside G	5 - 2000	> 0.99

Table 2: Precision and Accuracy of **Tenacissoside G** in Plasma

Concentration (ng/mL)	Intra-day Precision (RSD, %)	Inter-day Precision (RSD, %)	Accuracy (%)
8	< 10%	< 10%	90% - 111%
180	< 10%	< 10%	90% - 111%
1800	< 10%	< 10%	90% - 111%

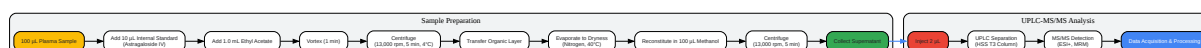
Table 3: Recovery and Matrix Effect of **Tenacissoside G** in Plasma

Concentration (ng/mL)	Recovery (%)	Matrix Effect (%)
8	> 92%	94% - 109%
180	> 92%	94% - 109%
1800	> 92%	94% - 109%

 Table 4: Stability of **Tenacissoside G** in Plasma

Stability Condition	Accuracy (%)	RSD (%)
Autosampler (2 h)	88% - 112%	< 13%
Room Temperature (24 h)	88% - 112%	< 13%
Freeze-Thaw Cycles (3 cycles)	88% - 112%	< 13%
Long-term (-20°C for 30 days)	88% - 112%	< 13%

## Visualizations



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Caption: Workflow for UPLC-MS/MS analysis of **Tenacissoside G** in plasma.

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## References

- [1. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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